(3,5-Bis(difluoromethyl)phenyl)propanal
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Overview
Description
(3,5-Bis(difluoromethyl)phenyl)propanal is an organic compound with the molecular formula C11H10F4O It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(difluoromethyl)phenyl)propanal typically involves the introduction of difluoromethyl groups to a phenyl ring followed by the addition of a propanal group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl groups onto a phenyl precursor. This is followed by a series of reactions to attach the propanal group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the introduction of difluoromethyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(difluoromethyl)phenyl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used to replace the difluoromethyl groups under appropriate conditions.
Major Products Formed
Oxidation: Formation of (3,5-Bis(difluoromethyl)phenyl)propanoic acid.
Reduction: Formation of (3,5-Bis(difluoromethyl)phenyl)propanol.
Substitution: Formation of substituted phenylpropanal derivatives.
Scientific Research Applications
(3,5-Bis(difluoromethyl)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,5-Bis(difluoromethyl)phenyl)propanal involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can also participate in various biochemical reactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
(3,5-Bis(trifluoromethyl)phenyl)propanal: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
(3,5-Difluoromethyl)benzaldehyde: Lacks the propanal group, only contains the difluoromethyl groups on the benzene ring.
(3,5-Bis(difluoromethyl)phenyl)methanol: Contains a methanol group instead of a propanal group.
Uniqueness
(3,5-Bis(difluoromethyl)phenyl)propanal is unique due to the presence of both difluoromethyl groups and a propanal group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H10F4O |
---|---|
Molecular Weight |
234.19 g/mol |
IUPAC Name |
3-[3,5-bis(difluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H10F4O/c12-10(13)8-4-7(2-1-3-16)5-9(6-8)11(14)15/h3-6,10-11H,1-2H2 |
InChI Key |
STDNSNWJNFXSIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)C(F)F)CCC=O |
Origin of Product |
United States |
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